molecular formula C14H12O2S B1386661 2'-(Methylsulfinyl)[1,1'-biphenyl]-4-carbaldehyde CAS No. 1171155-44-4

2'-(Methylsulfinyl)[1,1'-biphenyl]-4-carbaldehyde

Cat. No.: B1386661
CAS No.: 1171155-44-4
M. Wt: 244.31 g/mol
InChI Key: SCIJKDIZGGPJFV-UHFFFAOYSA-N
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Description

2’-(Methylsulfinyl)[1,1’-biphenyl]-4-carbaldehyde is an organic compound characterized by the presence of a biphenyl structure with a methylsulfinyl group at the 2’ position and a carbaldehyde group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-(Methylsulfinyl)[1,1’-biphenyl]-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs a boronic acid or ester and an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 2’-(Methylsulfinyl)[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents.

Major Products Formed:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of primary alcohols.

    Substitution: Formation of halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

2’-(Methylsulfinyl)[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-(Methylsulfinyl)[1,1’-biphenyl]-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The methylsulfinyl group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The carbaldehyde group can form covalent bonds with nucleophiles, such as amines, through Schiff base formation . These interactions can modulate biological pathways and contribute to the compound’s observed effects.

Comparison with Similar Compounds

  • 2-(Methylsulfinyl)phenylboronic acid
  • 2-(Methylsulfinyl)phenol
  • 1,1’-Biphenyl-4-carbaldehyde

Comparison: 2’-(Methylsulfinyl)[1,1’-biphenyl]-4-carbaldehyde is unique due to the presence of both a methylsulfinyl group and a carbaldehyde group on the biphenyl structure. This combination imparts distinct chemical properties, such as enhanced reactivity in redox and nucleophilic addition reactions, compared to similar compounds that may lack one of these functional groups .

Properties

IUPAC Name

4-(2-methylsulfinylphenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2S/c1-17(16)14-5-3-2-4-13(14)12-8-6-11(10-15)7-9-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCIJKDIZGGPJFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=CC=CC=C1C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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